3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-thiadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione lies in its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C27H24N4O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-21(23)25-28-24(35-29-25)16-30-22-11-7-5-9-20(22)26(32)31(27(30)33)19-14-13-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3 |
InChI Key |
SEAWSYDNLYTMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.